molecular formula C11H17N5O3 B13783038 Caffeine, 8-((3-hydroxypropyl)amino)- CAS No. 95073-80-6

Caffeine, 8-((3-hydroxypropyl)amino)-

Cat. No.: B13783038
CAS No.: 95073-80-6
M. Wt: 267.28 g/mol
InChI Key: WYIRAEXIRSTMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeine, 8-((3-hydroxypropyl)amino)-: is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of caffeine, 8-((3-hydroxypropyl)amino)- typically involves the modification of caffeine at the C-8 position. One common method is the cross-coupling reaction of 8-bromocaffeine with 3-amino-1-propanol. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like XantPhos, under microwave activation . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The raw materials, such as 8-bromocaffeine and 3-amino-1-propanol, are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Caffeine, 8-((3-hydroxypropyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxypropylamino group can be substituted with other functional groups to create a variety of derivatives with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed: The major products formed from these reactions include various derivatives of caffeine with different functional groups at the C-8 position. These derivatives can exhibit a wide range of biological activities and chemical properties.

Scientific Research Applications

Caffeine, 8-((3-hydroxypropyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of caffeine, 8-((3-hydroxypropyl)amino)- involves its interaction with various molecular targets. Like caffeine, it can act as an antagonist to adenosine receptors, which are involved in regulating various physiological processes . The hydroxypropylamino group may enhance its binding affinity to these receptors or alter its interaction with other molecular targets, leading to unique biological effects.

Comparison with Similar Compounds

    Caffeine: The parent compound, known for its stimulant effects.

    8-bromocaffeine: A precursor used in the synthesis of various caffeine derivatives.

    8-alkoxy-substituted caffeine derivatives: Known for their antibacterial properties.

Uniqueness: Caffeine, 8-((3-hydroxypropyl)amino)- is unique due to the presence of the hydroxypropylamino group at the C-8 position

Properties

CAS No.

95073-80-6

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

8-(3-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-14-7-8(13-10(14)12-5-4-6-17)15(2)11(19)16(3)9(7)18/h17H,4-6H2,1-3H3,(H,12,13)

InChI Key

WYIRAEXIRSTMPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.